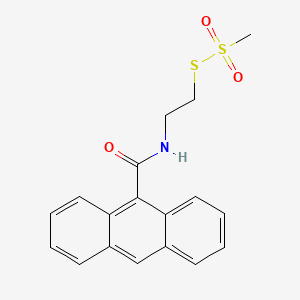

9-Carboxyanthracene MTSEA Amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Carboxyanthracene MTSEA Amide is a derivative of Anthracene MTS . It has a molecular formula of C18H17NO3S2 and a molecular weight of 359.46 .

Molecular Structure Analysis

The 9-Carboxyanthracene MTSEA Amide molecule contains a total of 43 bonds. There are 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 3 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amide (aromatic), and 1 sulfonate (thio-/dithio-) .Physical And Chemical Properties Analysis

9-Carboxyanthracene MTSEA Amide contains a total of 41 atoms; 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 2 Sulfur atoms .科学的研究の応用

Amides as Building Blocks in Organic Chemistry : Amides, including compounds like 9-Carboxyanthracene MTSEA Amide, are essential in synthetic organic chemistry. They have pharmacological applications and are used in the large-scale production of plastics, detergents, and lubricants. The development of green procedures for synthesizing amides is a significant area of research (García-Álvarez, Crochet, & Cadierno, 2013).

Anticancer Potential of Amide Derivatives : Specific amide derivatives have shown promising anti-proliferative potential against various cancer cell lines, highlighting the role of amides in developing anticancer agents (Syed, Asiri, & Shaheen, 2022).

Amide Bond Formation Techniques : Studies focus on the development of efficient methods for amide bond formation, crucial in creating various biological and synthetic structures like proteins and pharmaceuticals (Lundberg, Tinnis, Selander, & Adolfsson, 2014).

Amide Proton Transfer Imaging : In medical imaging, amide proton transfer (APT) imaging is explored for characterizing brain tumors, with amide protons of proteins and peptides providing unique MRI contrast (Salhotra, Lal, Laterra, Sun, van Zijl, & Zhou, 2008).

Nonclassical Routes for Amide Bond Formation : Research also delves into nontraditional methods of constructing amide bonds, which can have significant implications in synthetic chemistry and green chemistry applications (de Figueiredo, Suppo, & Campagne, 2016).

Linkers in Peptide Synthesis : Amide compounds serve as linkers in peptide synthesis, indicating their utility in synthesizing complex biological molecules (Henkel, Zeng, & Bayer, 1997).

Safety and Hazards

作用機序

Target of Action

It is a derivative of anthracene mts , which suggests that it may share similar targets or mechanisms of action.

Mode of Action

Biochemical Pathways

Given its use in studying protein function and drug development, it is likely that this compound interacts with various biochemical pathways related to these areas of research.

Result of Action

It is known that this compound is a fluorescent dye that can be used to label specific sites on a protein, allowing scientists to track the movement and interactions of the protein in real-time .

特性

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGKTEYJRHJSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675556 |

Source

|

| Record name | S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Carboxyanthracene MTSEA Amide | |

CAS RN |

1159977-19-1 |

Source

|

| Record name | S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)